SOR-C13 (trifluoroacetate salt)
Description
Academic Significance of TRPV6 Channel Function in Physiological and Pathophysiological Contexts
The TRPV6 channel is a member of the transient receptor potential (TRP) family of ion channels, which are critical for ionic homeostasis and the perception of various stimuli. wikipedia.orgcdnsciencepub.com Specifically, TRPV6, along with the closely related TRPV5, is distinguished by its high selectivity for calcium ions over other cations. mdpi.comcancer-research-network.com
In a healthy state, TRPV6 is integral to calcium absorption from the intestines. soricimed.comnih.gov It functions as the primary channel for calcium entry at the apical membrane of enterocytes, which is the rate-limiting step in the transcellular transport of calcium into the body. wikipedia.orgnih.gov The expression of TRPV6 is regulated by factors such as dietary calcium and vitamin D levels. wikipedia.org Beyond the gut, TRPV6 is involved in maternal-fetal calcium transport, is expressed in the placenta, and plays a role in bone development. wikipedia.orgcdnsciencepub.comnih.gov Furthermore, it is essential for male fertility by maintaining a low calcium environment in the epididymis, which is critical for sperm viability and motility. wikipedia.orgcdnsciencepub.comnih.gov
The academic significance of TRPV6 extends to its role in various disease states, particularly in oncology. Overexpression of TRPV6 has been documented in a range of cancers, including prostate, breast, ovarian, colon, and thyroid cancers, where its presence often correlates with poor prognosis. mdpi.comnih.govfirstwordpharma.com This upregulation of TRPV6 in cancer cells facilitates increased calcium influx, which in turn can promote cell proliferation, metastasis, and resistance to apoptosis (programmed cell death). cancer.govsoricimed.com The influx of calcium through TRPV6 activates the calcium-binding protein calmodulin, which then activates calcineurin. aacrjournals.orgsoricimed.com This leads to the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor involved in multiple oncogenic processes. aacrjournals.orgsoricimed.com Consequently, the inhibition of TRPV6 is being explored as a potential therapeutic strategy in oncology. soricimed.comaacrjournals.org
Historical Perspective on the Discovery and Development of TRPV6 Channel Modulators
The understanding of TRPV6's role in both health and disease has spurred the search for compounds that can modulate its activity. patsnap.com These modulators can be broadly categorized as either agonists, which enhance the channel's activity, or antagonists, which inhibit it. patsnap.com
Historically, the development of specific TRPV6 modulators has been a gradual process. One of the earlier identified, non-specific inhibitors of various TRP channels, including TRPV6, is 2-aminoethoxydiphenyl borate (B1201080) (2-APB). nih.gov While useful in laboratory settings to study the effects of TRPV6 inhibition, the lack of specificity of 2-APB has driven the search for more selective compounds. nih.gov
The quest for high-affinity and selective antagonists has led to the exploration of various chemical entities. The discovery that natural compounds, such as certain phytocannabinoids, can modulate TRP channel activity has opened new research directions. nih.gov However, the development of peptide-based inhibitors represents a significant leap forward in achieving specificity.
Introduction of SOR-C13 as a Novel Peptide-Based Inhibitor within TRPV6 Research
SOR-C13 has emerged as a first-in-class, highly specific inhibitor of the TRPV6 channel. soricimed.comsoricimed.com It is a synthetic 13-amino acid peptide derived from the C-terminal region of soricidin, a 54-amino acid peptide found in the paralytic venom of the northern short-tailed shrew (Blarina brevicauda). nih.govnih.gov
The development of SOR-C13 was a result of research into the components of this shrew's venom. nih.govsoricimed.com While the full soricidin peptide has paralytic properties, the shorter C-terminal fragments, including SOR-C13, were found to block calcium uptake in cancer cells without being paralytic themselves. nih.gov Further investigation revealed that this activity was due to the specific inhibition of the TRPV6 channel. nih.gov
SOR-C13 binds with high affinity and selectivity to TRPV6, disrupting its function and preventing the influx of calcium into cells. soricimed.comoncologytube.com This mechanism is central to its potential as a research tool and therapeutic candidate. By starving cancer cells of the calcium they need for growth and proliferation, SOR-C13 can inhibit tumor growth and induce apoptosis. cancer.govfirstwordpharma.comsoricimed.com The high specificity of SOR-C13 for TRPV6 is a key advantage, potentially minimizing off-target effects. soricimed.com It is the first highly specific TRPV6 inhibitor to have entered clinical development. soricimed.com
Research Findings on SOR-C13
| Parameter | Finding | Source(s) |
| Origin | Synthetic 13-mer peptide derived from the C-terminus of soricidin, a peptide from the venom of the northern short-tailed shrew. | nih.govnih.gov |
| Target | Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. | cancer.govsoricimed.com |
| Mechanism of Action | Binds with high affinity and selectivity to TRPV6, inhibiting calcium influx. | soricimed.comaacrjournals.orgoncologytube.com |
| Inhibitory Concentration (IC50) | 14 nM | nih.govbiocat.commedchemexpress.com |
| Cellular Effect | Reduces cell viability and can induce apoptosis in TRPV6-expressing cancer cells. | cancer.govcancer-research-network.com |
| In Vitro Effect on TRPV6 Currents | Reduces the amplitude of TRPV6 currents. At concentrations of 83.5 nM, 417.5 nM, 835 nM, and 25 µM, it reduced current amplitude by 18±4.0%, 22±4%, 24±4%, and 25±5%, respectively. | cancer-research-network.com |
| Preclinical Research | Shown to inhibit tumor growth in xenograft models of ovarian and breast cancer. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C74H117F3N20O21 |
|---|---|
Molecular Weight |
1679.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H116N20O19.C2HF3O2/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77;3-2(4,5)1(6)7/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-;/m0./s1 |
InChI Key |
XDOCHJQBBDGBNT-XIZUHFEVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Sor C13 Action
Direct Binding and Pharmacological Characterization of SOR-C13 with TRPV6 Channels
SOR-C13 is recognized as a first-in-class, high-affinity antagonist that specifically targets the TRPV6 calcium channel. nih.govfirstwordpharma.com Its interaction with TRPV6 has been characterized through various pharmacological studies to determine its binding properties and the dynamics of its inhibitory action.
SOR-C13 demonstrates a high binding affinity and selectivity for the TRPV6 channel. patsnap.comsoricimed.com Studies have established its potency as an inhibitor, with a reported half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of 14 nM for the inhibition of calcium flux and uptake through human TRPV6 channels. nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com This high affinity underscores the specific nature of the interaction between the peptide and the channel. The specificity of SOR-C13 for TRPV6 is crucial, as this channel is frequently overexpressed in various types of epithelial cancers, making it a distinct therapeutic target. aacrjournals.orgnih.govcancer.gov
Interactive Table: Binding Affinity of SOR-C13 to TRPV6
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC₅₀ | 14 nM | Ovarian Cancer Cells | scispace.comnih.gov |
| EC₅₀ | 14 nM | HEK293 cells expressing human TRPV6 | medchemexpress.com |
| Kd (IC₅₀) | 14 ± 1.3 nM | Not Specified | nih.gov |
Kinetic analyses have shed light on the dynamic nature of the interaction between SOR-C13 and the TRPV6 channel. Electrophysiological studies demonstrate that SOR-C13 reduces the amplitude of TRPV6 currents in a concentration-dependent manner. nih.gov For instance, applying increasing concentrations of SOR-C13 results in a progressive reduction of the current amplitude. nih.govmedchemexpress.com Notably, the inhibitory effect of the peptide persists, as the current amplitudes remain suppressed even after the washout of SOR-C13, suggesting a stable and lasting interaction with the channel. nih.gov
Interactive Table: Effect of SOR-C13 on TRPV6 Current Amplitude
| SOR-C13 Concentration | Reduction in Current Amplitude (%) | Reference |
|---|---|---|
| 83.5 nM | 18 ± 4.0% | nih.govmedchemexpress.com |
| 417.5 nM | 22 ± 4% | nih.govmedchemexpress.com |
| 835 nM | 24 ± 4% | nih.govmedchemexpress.com |
| 25 µM | 25 ± 5% | nih.govmedchemexpress.com |
While it is established that SOR-C13 directly interacts with the TRPV6 channel, detailed structural information identifying the specific amino acid residues involved in the binding is not yet available. nih.gov However, the peptide itself, SOR-C13, is a 13-mer derived from the C-terminus of the larger 54-amino acid paralytic peptide, soricidin. aacrjournals.orgnih.gov This suggests that the active domain responsible for TRPV6 interaction resides within this C-terminal fragment. Further structural studies are needed to precisely map the binding site and the key residues on the TRPV6 channel that mediate the high-affinity interaction with SOR-C13.
Impact of SOR-C13 on Intracellular Calcium Homeostasis and Signaling Pathways
By binding to and inhibiting TRPV6, SOR-C13 directly influences the delicate balance of intracellular calcium, a critical second messenger that governs a multitude of cellular processes. This disruption of calcium homeostasis, in turn, modulates downstream signaling cascades integral to cell function.
The primary mechanism of SOR-C13 is the inhibition of calcium ion influx through the TRPV6 channel. cancer.gov By binding to the channel, SOR-C13 effectively blocks or reduces the passage of calcium ions into the cell. cancer.govsoricimed.com This leads to a reduction in the sustained elevation of intracellular calcium that is often observed in cells overexpressing TRPV6. nih.gov The consequence of this blockade is to "starve" the cancer cells of the calcium required for their rapid growth and division. firstwordpharma.com Studies using fluorescently tagged SOR-C13 have shown that the peptide is rapidly taken up by tumors rich in TRPV6, indicating that it quickly accumulates where its inhibitory action on calcium influx is exerted. scispace.comsoricimed.com
The reduction in intracellular calcium influx mediated by SOR-C13 has significant consequences for downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. aacrjournals.orgcancer.gov Elevated intracellular calcium typically activates calmodulin, which in turn activates the phosphatase calcineurin. aacrjournals.org Calcineurin then dephosphorylates NFAT transcription factors, allowing them to translocate to the nucleus and regulate the expression of genes involved in oncogenic processes like cell proliferation and survival. aacrjournals.orgnih.gov
By inhibiting TRPV6-mediated calcium entry, SOR-C13 prevents the activation of this entire cascade. cancer.gov This inhibition of the NFAT transcription complex is a key outcome of SOR-C13 action. nih.govcancer.gov Studies have demonstrated that treatment with SOR-C13 significantly inhibits NFAT activation in cancer cells. aacrjournals.org Molecular profiling has further shown that SOR-C13 modulates many genes involved in NFAT signaling, including those associated with resistance to apoptosis, proliferation, and metastasis. aacrjournals.org
Cellular Responses to TRPV6 Inhibition by SOR-C13 in Model Systems
The primary mechanism of action of SOR-C13 is its ability to selectively bind to and inhibit the TRPV6 calcium channel. medchemexpress.comsoricimed.com This channel is frequently overexpressed in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers, and its increased presence is often correlated with a poorer prognosis. soricimed.comfirstwordpharma.com By blocking TRPV6, SOR-C13 effectively "starves" cancer cells of the calcium influx necessary for their growth and division. firstwordpharma.com This inhibition sets off a cascade of cellular events that ultimately control tumor progression.
Mechanistic Investigations of Cell Proliferation Control by SOR-C13
The control of cancer cell proliferation by SOR-C13 is intricately linked to the disruption of calcium-dependent signaling pathways. Elevated intracellular calcium, facilitated by TRPV6, is a key driver of cancer cell proliferation. soricimed.com SOR-C13's inhibition of TRPV6 directly curtails this calcium influx. soricimed.com
A pivotal downstream target of this calcium signaling is the Nuclear Factor of Activated T-cells (NFAT) transcription complex. nih.govnih.gov In normal cellular physiology, a rise in intracellular calcium activates the phosphatase calcineurin, which in turn dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene transcription. In cancer cells, the overexpression of TRPV6 leads to a sustained activation of this pathway, promoting the expression of genes involved in proliferation and survival. nih.govnih.gov
SOR-C13 disrupts this oncogenic signaling cascade. By preventing the initial influx of calcium, it inhibits the activation of calcineurin and, consequently, the dephosphorylation and nuclear translocation of NFAT. nih.govnih.gov This blockade of NFAT signaling has been shown to modulate the expression of various genes critical for cancer progression. Research has indicated that treatment with SOR-C13 affects genes involved in:
Cell Proliferation: such as Transforming Growth Factor-beta (TGF-beta) and Toll-like receptor 9 (TLR9).
Metastasis: including ADAM12 and CEACAM6.
Resistance to Apoptosis: for instance, WISP1.
Angiogenesis: such as FLT4.
This modulation of gene expression through the inhibition of the TRPV6-NFAT axis is a cornerstone of SOR-C13's anti-proliferative effects.
Table 1: Inhibitory Activity of SOR-C13
| Target | IC50 | Cell Line | Reference |
|---|---|---|---|
| Transient Receptor Potential Vanilloid 6 (TRPV6) | 14 nM | Human TRPV6 expressing HEK293 cells | medchemexpress.com |
Exploration of Apoptotic Induction Pathways Triggered by SOR-C13 in Specific Cell Lines
In addition to curbing proliferation, SOR-C13 actively promotes programmed cell death, or apoptosis, in cancer cells. soricimed.comfirstwordpharma.com This is a crucial aspect of its anti-tumor activity. The induction of apoptosis by SOR-C13 is a direct consequence of its inhibition of TRPV6 and the subsequent disruption of pro-survival signaling pathways. soricimed.comionchannellibrary.com
The overexpression of TRPV6 and the resulting increase in intracellular calcium can confer a survival advantage to cancer cells by suppressing apoptotic signals. soricimed.com By blocking this calcium influx, SOR-C13 is believed to reverse this anti-apoptotic state, making cancer cells more susceptible to programmed cell death. soricimed.comionchannellibrary.com The inhibition of the NFAT signaling pathway, which is known to regulate genes that prevent apoptosis, is a key component of this pro-apoptotic effect. google.com
While it is established that SOR-C13 induces apoptosis, the precise downstream molecular pathways remain an area of active investigation. The two primary apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria and is regulated by the Bcl-2 family of proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of a caspase cascade.
Currently, detailed studies specifically delineating the activation of key effector caspases (like caspase-3, -8, or -9) or the modulation of Bcl-2 family proteins in response to SOR-C13 treatment in various cancer cell lines are not extensively available in publicly accessible research. Therefore, while the pro-apoptotic effect is a clear outcome of TRPV6 inhibition by SOR-C13, the exact sequence of molecular events that execute the apoptotic program requires further elucidation.
Table 2: Effect of SOR-C13 on Tumor Growth in a Xenograft Model
| Cancer Type | Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Ovarian Cancer | SKOV-3 | SOR-C13 (400, 600, and 800 mg/kg) | Reduced tumor volume | medchemexpress.com |
| Ovarian and Breast Cancer | Xenograft models | SOR-C13 | Inhibition of tumor growth | soricimed.com |
Peptide Chemistry and Structural Biology of Sor C13
Derivation and Sequence Analysis of SOR-C13 from Soricidin
SOR-C13 is a synthetically produced peptide fragment derived from soricidin, a larger, 54-amino acid peptide. soricimed.com Soricidin was originally discovered in the venom of the Northern Short-tailed Shrew (Blarina brevicauda). nih.govnih.gov Initial research into soricidin revealed that the full-length peptide possessed both paralytic properties and calcium channel inhibiting functions. google.com Subsequent analysis determined that these functions were localized to different regions of the peptide; the N-terminus was associated with the paralytic activity, while the C-terminal region was responsible for inhibiting calcium channels. google.com
This discovery led to the strategic truncation of the parent soricidin peptide to isolate the C-terminal's inhibitory function while eliminating the N-terminal's paralytic effects. google.com SOR-C13 is the resulting 13-amino acid peptide (a 13-mer) from this C-terminal region. nih.gov Its primary amino acid sequence has been identified as H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH. hellobio.com This specific sequence gives SOR-C13 its characteristic high-affinity binding to the TRPV6 calcium channel. soricimed.commedchemexpress.com
| Three-Letter Code | One-Letter Code |
|---|---|
| H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH | KEFLHPSKVDLPR |
Academic Methodologies for the Chemical Synthesis and Purification of SOR-C13 (trifluoroacetate salt)
As a synthetic peptide, SOR-C13 is manufactured in a laboratory setting rather than being extracted from a natural source. soricimed.com The primary method for its production is solid-phase peptide synthesis (SPPS). This well-established academic and industrial methodology allows for the precise, stepwise addition of amino acids to a growing peptide chain that is chemically anchored to a solid resin support. The process enables the creation of a specific, predetermined sequence like that of SOR-C13.
Following the complete assembly of the 13-amino acid chain on the resin, the peptide is cleaved from the support. This cleavage step typically employs a strong acid cocktail. The designation "trifluoroacetate salt" indicates that trifluoroacetic acid (TFA) is a key component of this process. TFA not only cleaves the peptide from the resin but also removes protecting groups from the amino acid side chains, resulting in the crude peptide.
The subsequent purification of the crude peptide is critical to achieving the high purity required for research and clinical applications (>95%). hellobio.com The standard and most effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities generated during synthesis based on its hydrophobicity. The final product is a highly purified peptide, which is then lyophilized to produce a stable, powdered trifluoroacetate (B77799) salt. The purity and identity of the final product are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.
Conformational Analysis and Structure-Activity Relationship (SAR) Studies of SOR-C13
Understanding the relationship between the structure of SOR-C13 and its biological activity is crucial for its development as a specific TRPV6 inhibitor.
The development of SOR-C13 is itself a result of peptide truncation studies on the parent molecule, soricidin. By creating shorter peptides from the C-terminus, researchers successfully isolated the calcium channel inhibitory activity. google.com Further research has involved other truncated forms, such as SOR-C27, a 27-amino acid peptide also derived from the C-terminus of soricidin. nih.gov Comparative studies show that both SOR-C13 and SOR-C27 are effective inhibitors of TRPV6, though their relative potencies can vary. cancer-research-network.com For instance, one study on SKOV-3 tumors found that 665 mg/kg of SOR-C13 resulted in a 59% inhibition of tumor growth, while 494 mg/kg of SOR-C27 produced a similar 55% inhibition. cancer-research-network.commedchemexpress.com
SOR-C13 is characterized as a highly selective and high-affinity antagonist of the TRPV6 channel. soricimed.comnih.govsoricimed.com This selectivity is a product of several structural factors at both the peptide and the channel level.
The TRPV6 channel is a member of the transient receptor potential (TRP) channel family. nih.gov However, TRPV6 and its close homologue TRPV5 have a lower sequence identity compared to other members like TRPV1-V4, which contributes to their distinct properties. cancer-research-network.commedchemexpress.com A key feature of the TRPV6 channel's structure is its ion pore, which contains a selectivity filter formed by a ring of negatively charged aspartate residues. This structure is responsible for the channel's high selectivity for calcium ions. nih.govresearchgate.net
The selectivity of SOR-C13 for TRPV6 is governed by its specific binding to the channel, which disrupts its function. soricimed.comionchannellibrary.com This interaction prevents the influx of calcium, which in turn inhibits the activation of the nuclear factor of activated T-cells (NFAT) transcription complex, a pathway implicated in cancer cell proliferation. cancer.govnih.gov The overexpression of TRPV6 on the surface of certain cancer cells compared to healthy tissue further contributes to the peptide's targeted effect. cancer.govmdpi.com
nih.govcancer.gov| Parameter | Value/Description | Reference |
|---|---|---|
| Target | Transient Receptor Potential Vanilloid 6 (TRPV6) | |
| IC₅₀ | 14 nM |
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For SOR-C13, a pharmacophore model would describe the key amino acid residues and their spatial orientation required for high-affinity binding to the TRPV6 channel.
The development of such a model is heavily reliant on detailed structural information of the target protein. The publication of the 3D crystal structure of the tetrameric TRPV6 channel provides the necessary framework for this type of computational analysis. nih.govresearchgate.net By docking the SOR-C13 peptide into the known structure of the TRPV6 channel, researchers can identify potential binding sites and key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
While specific pharmacophore models for the SOR-C13/TRPV6 interaction are proprietary, the principles involve identifying the essential features of the peptide—like the positions of charged residues (Lys, Arg, Glu, Asp) and hydrophobic residues (Phe, Leu, Val)—that are critical for binding. nih.gov Early modeling studies have been conducted by Soricimed, demonstrating the utility of computational approaches in understanding the peptide's binding capabilities. ionchannellibrary.com
Advanced Spectroscopic and Structural Techniques for SOR-C13 Characterization
A variety of advanced analytical techniques are employed to fully characterize the chemical and structural properties of SOR-C13.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov For a peptide like SOR-C13, Carbon-13 (¹³C) NMR and Proton (¹H) NMR would be used. youtube.commnstate.edu
¹³C NMR: Provides information on the number of non-equivalent carbon atoms in the molecule, corresponding to the different amino acid residues. youtube.com
2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations between protons, respectively. This data allows for the calculation of inter-proton distances, which are then used to build a model of the peptide's folded structure (conformation) in solution.
Mass Spectrometry (MS): This technique is fundamental for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry provides a highly accurate mass measurement, confirming that the correct amino acid sequence has been synthesized. The molecular weight of SOR-C13 is 1565.81 g/mol . hellobio.com
Fluorescence Spectroscopy: Researchers have utilized fluorescently tagged versions of SOR-C13 for molecular imaging studies. nih.govnih.gov By attaching a fluorescent dye to the peptide, its uptake and localization within specific tissues, such as tumors that are rich in TRPV6, can be visualized and tracked over time. soricimed.com
hellobio.com| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₇₂H₁₁₆N₂₀O₁₉ | |
| Molecular Weight | 1565.81 g/mol |
Preclinical Mechanistic Investigations of Sor C13 in Biological Models
In Vitro Mechanistic Characterization of SOR-C13 in Recombinant and Native Cell Systems
Electrophysiological Studies of TRPV6 Current Inhibition by SOR-C13
Electrophysiological patch-clamp studies have been pivotal in directly demonstrating the inhibitory effect of SOR-C13 on TRPV6 channel activity. In human embryonic kidney (HEK-293) cells engineered to express TRPV6, application of SOR-C13 resulted in a concentration-dependent reduction of TRPV6-mediated currents. nih.govplos.org
Specifically, increasing concentrations of SOR-C13 led to a progressive decrease in the amplitude of these currents. plos.orgmedchemexpress.com The inhibitory effect was observed to persist even after the peptide was washed out, suggesting a high-affinity and potentially prolonged interaction with the channel. nih.govplos.org These electrophysiological findings provide direct evidence of SOR-C13's ability to block the flow of ions through the TRPV6 channel, a key aspect of its mechanism of action.
Table 1: Inhibition of TRPV6 Currents by SOR-C13
| SOR-C13 Concentration | Mean Current Reduction (%) |
| 83.5 nM | 18 ± 4.0 |
| 417.5 nM | 22 ± 4.0 |
| 835 nM | 24 ± 4.0 |
| 25 µM | 25 ± 5.0 |
This table summarizes the dose-dependent inhibition of TRPV6 current amplitude by SOR-C13 in TRPV6-expressing HEK-293 cells. Data from plos.orgmedchemexpress.com.
Quantitative Calcium Flux Assays in TRPV6-Expressing Cellular Models
Consistent with its role as a TRPV6 inhibitor, SOR-C13 has been shown to effectively block calcium influx in cells that overexpress the TRPV6 channel. nih.gov The binding of SOR-C13 to TRPV6 prevents the entry of calcium ions into the tumor cells. cancer.gov This inhibition of calcium influx is a critical step in the proposed anticancer mechanism of SOR-C13, as elevated intracellular calcium levels are associated with increased cancer cell proliferation and survival. soricimed.comfirstwordpharma.comcancer.gov
Studies have demonstrated that SOR-C13 binds with high affinity to TRPV6, with a reported half-maximal inhibitory concentration (IC50) of 14 nM. nih.govmedchemexpress.com This high affinity underscores the potent nature of SOR-C13 as a TRPV6 antagonist. plos.org The disruption of calcium homeostasis within cancer cells by SOR-C13 is believed to trigger downstream events that ultimately lead to an inhibition of tumor growth. cancer.gov
Assessment of SOR-C13 Target Engagement within Cellular Contexts
To confirm that SOR-C13 specifically interacts with its intended target in a cellular environment, target engagement studies have been conducted. By using fluorescently labeled SOR-C13, researchers have been able to visualize its binding and internalization in cancer cell lines. researchgate.net
In a breast cancer cell line (T-47D) with high levels of TRPV6 expression, rapid binding and internalization of the fluorescently labeled SOR-C13 were observed. researchgate.net Conversely, in an ovarian cancer cell line (SKOV-3) with low TRPV6 expression, significantly less binding was detected. researchgate.net As a control, a scrambled version of the SOR-C13 peptide, also fluorescently labeled, did not bind to the high-TRPV6 expressing cells. researchgate.net These findings demonstrate that SOR-C13's interaction with cancer cells is dependent on the level of TRPV6 expression, confirming specific target engagement. researchgate.net Further co-localization studies did not show a distinct association of the internalized SOR-C13 with lysosomes, the endoplasmic reticulum, or actin filaments. researchgate.net
In Vivo Mechanistic Studies of SOR-C13 in Non-Human Organism Models
Investigation of SOR-C13 Distribution and Preferential Localization in Xenograft Models
In vivo studies using animal models with human tumor xenografts have been crucial in understanding the biodistribution of SOR-C13. When fluorescently tagged SOR-C13 was administered intravenously to mice bearing human ovarian and prostate tumor xenografts, the peptide was observed to rapidly accumulate within the tumors. nih.govsoricimed.com
The fluorescent signal became clearly visible within the tumors approximately 20 to 30 minutes after injection, reaching its maximum intensity at about one hour and remaining detectable for at least 72 hours. nih.govsoricimed.com This demonstrates that SOR-C13 not only preferentially localizes to tumor sites but also resides there for an extended period, allowing for sustained inhibition of TRPV6. soricimed.com Similarly, a related TRPV6-binding peptide attached to super-paramagnetic iron oxide nanoparticles (SPIO) enabled the imaging of ovarian xenograft tumors using magnetic resonance imaging (MRI). nih.gov
Analysis of SOR-C13-Mediated Modulation of TRPV6-Dependent Biological Processes in Animal Models
The in vivo efficacy of SOR-C13 has been demonstrated in xenograft models of human ovarian and breast cancer, where it effectively inhibited tumor growth. nih.govsoricimed.com In NOD/SCID mice with SKOV-3 ovarian tumor xenografts, treatment with SOR-C13 resulted in a significant reduction in tumor growth. patsnap.com
These findings support the hypothesis that by inhibiting the TRPV6 channel, SOR-C13 disrupts calcium-dependent pathways that are essential for cancer cell proliferation and survival, thereby impeding tumor progression. soricimed.comcancer.gov The ability of SOR-C13 to inhibit tumor growth in these preclinical models provides a strong rationale for its investigation as a novel anticancer agent. soricimed.comfirstwordpharma.com
Identification and Validation of Mechanistic Biomarkers for TRPV6 Inhibition by SOR-C13 in Preclinical Settings
The preclinical investigation of SOR-C13 has focused on identifying and validating biomarkers that confirm its mechanism of action: the targeted inhibition of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. These biomarkers are crucial for demonstrating target engagement and understanding the downstream molecular consequences of TRPV6 blockade in cancer cells.
The primary mechanism of action for SOR-C13 revolves around the disruption of the TRPV6-mediated calcium signaling pathway. aacrjournals.org In many epithelial cancers, such as breast, ovarian, and prostate, the overexpression of TRPV6 facilitates a continuous influx of calcium into the cancer cell. aacrjournals.orgdrugdiscoverynews.com This elevated intracellular calcium activates the calcium-binding protein calmodulin. aacrjournals.org The resulting calcium-calmodulin complex subsequently activates calcineurin, a phosphatase that dephosphorylates and thereby activates the Nuclear Factor of Activated T-cells (NFAT). aacrjournals.orgcancer.gov NFAT is a critical gene transcription factor implicated in numerous oncogenic processes, including cell proliferation and survival. aacrjournals.orgcancer.gov
NFAT Activation as a Core Mechanistic Biomarker
The central role of NFAT signaling in the anti-cancer activity of SOR-C13 has been demonstrated in preclinical models. aacrjournals.org To validate NFAT as a direct biomarker of SOR-C13's activity, studies were conducted using human breast cancer cells (T-47D). aacrjournals.org In these in vitro experiments, the cancer cells were transfected with a dual-reporter plasmid for NFAT. aacrjournals.org Treatment with SOR-C13 resulted in a statistically significant inhibition of NFAT activation, directly linking the compound's inhibition of TRPV6 to the interruption of this key pro-cancerous signaling pathway. aacrjournals.org
Downstream Gene Expression Profiling
To further validate the mechanism and identify a broader set of biomarkers, molecular profiling was performed on a panel of human cancer cell lines treated with SOR-C13. aacrjournals.org The study utilized RT-qPCR TaqMan arrays to assess the expression of 187 genes known to be involved in cancer calcium signaling and the NFAT pathway. aacrjournals.org This research confirmed that SOR-C13 modulates a wide array of genes critical for tumor progression and survival across multiple cancer types. aacrjournals.org
The table below summarizes the cancer cell lines used in these preclinical investigations.
| Cancer Type | Cell Lines Investigated |
| Prostate | PC-3 |
| Breast | T-47D |
| Ovarian | OVCAR-3, SK-OV-3 |
| Pancreatic | BxPC-3, SU.86.86 |
| Data sourced from a 2018 study on the role of NFAT signaling in the mechanism of action of SOR-C13. aacrjournals.org |
Treatment with SOR-C13 led to significant changes in the expression of genes involved in several key oncogenic processes. The modulation of these genes serves as a validated biomarker signature for the compound's activity.
The table below details the categories of genes affected by SOR-C13 treatment in preclinical studies.
| Oncogenic Process | Examples of Modulated Genes |
| Cell Proliferation | TGF-beta, TLR9 |
| Metastasis | ADAM12, CEACAM6 |
| Resistance to Apoptosis | WISP1 |
| Angiogenesis | FLT4 |
| Immune Signaling | IL-6, CXCL12 |
| Data sourced from molecular profiling of cancer cell lines treated with SOR-C13. aacrjournals.org |
Pharmacodynamic and Tumor-Specific Biomarkers
Beyond direct mechanistic markers, preclinical work helped identify pharmacodynamic biomarkers that could be translated to clinical settings for monitoring treatment response. nih.gov These include cleaved cytokeratin 18 (ccK18), a marker of apoptosis, and TRPV6 mRNA levels, which could be measured in patient samples. nih.gov The protocol for a first-in-human study included the collection of blood samples to assess changes in these specific biomarkers in response to SOR-C13 treatment. nih.gov
Furthermore, the anti-tumor effects of SOR-C13 observed in xenograft models of human ovarian and breast cancer serve as in vivo validation of its mechanism. drugdiscoverynews.comnih.govsoricimed.com In these models, SOR-C13 effectively inhibited tumor growth. soricimed.commedchemexpress.com This preclinical anti-tumor activity supports the use of established tumor-specific biomarkers, such as Cancer Antigen 19-9 (CA 19-9) in pancreatic cancer, to monitor the clinical efficacy of SOR-C13. nih.govsoricimed.com The correlation between a reduction in CA 19-9 levels and tumor shrinkage in a clinical setting underscores the value of biomarkers identified and validated through rigorous preclinical investigation. nih.gov
Computational and Theoretical Approaches to Sor C13 Research
Molecular Docking and Dynamics Simulations of SOR-C13-TRPV6 Complex Formation
While direct molecular docking and dynamics simulation studies for the SOR-C13-TRPV6 complex are not yet widely published, the principles and methodologies for such investigations are well-established within the field of computational biophysics. nih.govnih.gov The recent availability of cryo-electron microscopy (cryo-EM) structures of the human TRPV6 channel has been a significant enabler for in silico research. nih.gov
Molecular Docking: This computational technique can predict the preferred binding orientation of SOR-C13 to the TRPV6 channel. The process would involve preparing the three-dimensional structures of both the TRPV6 channel and the SOR-C13 peptide. Given that peptides can be highly flexible, predicting the structure of SOR-C13 is a critical first step, often accomplished using peptide structure prediction tools. mdpi.comoup.com Docking algorithms would then systematically explore various possible binding poses of the peptide onto the surface of the channel, scoring each pose based on factors like electrostatic and van der Waals interactions. The goal is to identify a binding site and a conformation that is energetically favorable. For other ligands, studies have identified potential binding sites within the pore and at the lipid-protein interface of TRPV6. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to refine the predicted binding pose and to study the dynamic behavior of the SOR-C13-TRPV6 complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for the analysis of the stability of the complex, the specific amino acid interactions that maintain the binding, and any conformational changes induced in the TRPV6 channel upon peptide binding. Such simulations have been successfully used to study the interaction of TRPV6 with other molecules, like phosphatidylinositol 4,5-bisphosphate (PIP2), revealing key residues involved in binding and subsequent channel modulation. nih.govnih.gov
Soricimed Biopharma, the company developing SOR-C13, has mentioned conducting "early modeling studies," which suggests that in-house computational work on the SOR-C13-TRPV6 interaction likely exists, although the specifics are not publicly detailed. nih.gov
In Silico Prediction of Peptide-Receptor Binding Mechanisms and Energetics
The prediction of binding mechanisms and the energetics that drive the formation of the SOR-C13-TRPV6 complex is a key goal of computational approaches. These methods can provide insights that are often difficult to obtain through experimental means alone.
Binding Affinity and Energetics: Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the SOR-C13-TRPV6 complex from MD simulation trajectories. mdpi.com This provides a quantitative measure of the binding affinity. These calculations break down the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a detailed picture of the driving forces behind the binding.
Identification of Key Residues: By analyzing the interaction energies between individual residues of SOR-C13 and TRPV6, it is possible to identify "hotspot" residues that contribute most significantly to the binding affinity. This information is invaluable for understanding the specificity of the interaction and for guiding the design of future peptide analogs with improved properties. For instance, studies on other TRPV6 inhibitors have highlighted the importance of specific residues in the channel's pore and surrounding transmembrane helices for ligand binding. nih.gov
Computational Structural Modeling of TRPV6 Channel Gating and Modulation by SOR-C13
Understanding how SOR-C13 binding leads to the inhibition of calcium influx through the TRPV6 channel requires a detailed model of the channel's gating mechanism. Computational modeling plays a crucial role in elucidating the dynamic conformational changes that constitute channel gating.
Modeling Channel Gating: MD simulations of the apo (unbound) TRPV6 channel have provided insights into its intrinsic flexibility and the conformational states it can adopt. nih.govnih.gov The channel is known to transition between open, closed, and inactivated states. nih.gov Computational studies on TRPV6 and its homologs, like TRPV5, have revealed the importance of the S6 transmembrane helix bundle crossing as the primary gate, and a selectivity filter that also contributes to ion permeation control. nih.govnih.gov
Modulation by SOR-C13: It is hypothesized that SOR-C13 binding to TRPV6 stabilizes a non-conducting state of the channel. Molecular dynamics simulations of the SOR-C13-TRPV6 complex could directly test this hypothesis by revealing the conformational changes induced by the peptide. For example, simulations could show whether SOR-C13 binding causes a constriction of the pore at the S6 gate or alters the conformation of the selectivity filter, thereby preventing calcium ion passage. Studies on other TRPV6 inhibitors have demonstrated two primary mechanisms of inhibition: direct pore block and allosteric modulation, where binding to a site outside the pore induces a conformational change that closes the channel. nih.gov Given that SOR-C13 is a peptide, it is plausible that it binds to an extracellular loop or vestibule of the channel, inducing an allosteric change.
The table below summarizes key computational findings from studies on TRPV6 modulation by various ligands, which can serve as a reference for potential mechanisms of SOR-C13 action.
| Ligand/Modulator | Computational Method | Key Findings |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Molecular Dynamics Simulations | The binding of PIP2 increases the dynamical motions of both the selectivity filter and the lower gate of TRPV6, favoring channel opening. nih.govnih.gov |
| Genistein | Molecular Dynamics Simulations | Genistein binds to both the pore and a site at the protein-lipid interface, stabilizing a closed state of the channel. researchgate.net |
| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | Cryo-EM and Modeling | 2-APB binds to a site at the base of the S1-S4 domain, displacing a lipid molecule and leading to allosteric inhibition. nih.gov |
Applications of Sor C13 As a Chemical Biology Probe
Utilization of SOR-C13 for Elucidating TRPV6 Channel Function and Regulation
SOR-C13 serves as a potent and selective antagonist of the TRPV6 channel, which is a critical protein for calcium homeostasis in various epithelial tissues. nih.govcancer.gov The peptide's utility as a research probe stems from its ability to specifically inhibit TRPV6-mediated calcium influx, thereby allowing scientists to dissect the channel's physiological and pathophysiological functions. cancer.govfirstwordpharma.com
The interaction between SOR-C13 and the TRPV6 channel has been characterized with a high degree of precision. It exhibits a strong binding affinity, with a reported half-maximal inhibitory concentration (IC50) of approximately 14 nM. nih.govmedchemexpress.comsoricimed.com This high affinity is orders of magnitude greater than that of many small molecule inhibitors, highlighting its potency. nih.gov Research has shown that the binding of SOR-C13 to TRPV6 is use-dependent, meaning the channel must be in an open state for the peptide to bind effectively. nih.gov This characteristic provides a nuanced method for studying the channel's gating mechanisms and activity-dependent processes.
By using SOR-C13 to block the channel, researchers can investigate the consequences of TRPV6 inhibition. The TRPV6 channel is known to be overexpressed in a variety of cancers, including ovarian, breast, and prostate cancer, where its upregulation is correlated with tumor progression. nih.govmdpi.com SOR-C13 has been instrumental in demonstrating the role of TRPV6 in cancer cell biology. Its application in preclinical models has shown that inhibiting TRPV6 can reduce cancer cell viability and tumor growth, thereby confirming the channel's importance as a potential therapeutic target. nih.govfirstwordpharma.com
Table 1: SOR-C13 Affinity for TRPV6 Channel
| Parameter | Value | Reference |
|---|---|---|
| Target | Transient Receptor Potential Vanilloid 6 (TRPV6) | medchemexpress.comcancer.gov |
| IC₅₀ | 14 nM | nih.govmedchemexpress.comsoricimed.com |
| Binding Mechanism | Use-dependent (binds to open channel configuration) | nih.gov |
Development of Modified SOR-C13 Derivatives as Research Tools (e.g., fluorescently tagged probes for imaging)
To enhance its utility as a research tool, SOR-C13 has been modified to create derivatives suitable for various bio-imaging applications. These modified probes leverage the peptide's inherent specificity for TRPV6 to visualize and track biological processes in vitro and in vivo.
A significant development has been the creation of fluorescently tagged SOR-C13. soricimed.comnih.gov For instance, a related C-terminus peptide from soricidin, SOR-C27, was conjugated with the cyanine (B1664457) dye Cy5.5. nih.gov This fluorescent probe was used in animal models bearing ovarian tumor xenografts. When administered in vivo, the tagged peptide accumulated specifically in the tumor regions, allowing for clear visualization through fluorescence imaging. nih.gov Similarly, studies with fluorescently tagged SOR-C13 have demonstrated its rapid uptake by ovarian and prostate xenograft tumors. soricimed.comnih.gov The fluorescent signal becomes visible within 20-30 minutes, peaks at approximately one hour, and is retained for at least 72 hours, indicating that the probe rapidly accumulates and resides within the tumor. soricimed.comnih.gov This provides a powerful method for detecting TRPV6-rich tumors and studying the peptide's biodistribution. nih.govnih.gov
Beyond fluorescence imaging, other modifications have been explored. A related TRPV6-binding peptide was attached to super-paramagnetic iron oxide nanoparticles (SPIO), enabling the imaging of ovarian xenograft tumors via magnetic resonance imaging (MRI). soricimed.comnih.gov These developments underscore the versatility of the SOR peptide scaffold as a targeting moiety for delivering diagnostic agents to TRPV6-expressing cells. nih.gov
Table 2: Examples of Modified SOR-Peptides as Research Probes
| Peptide Base | Modification | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| SOR-C13 | Fluorescent Tag | In vivo imaging of ovarian and prostate xenograft tumors | Rapid uptake and prolonged retention in tumors, enabling visualization. | soricimed.comnih.gov |
| SOR-C27 | Cy5.5 Conjugation | In vivo fluorescence imaging of ovarian tumors | Specific accumulation in tumor regions, demonstrating diagnostic potential. | nih.gov |
| TRPV6-binding peptide | Super-paramagnetic iron oxide nanoparticles (SPIO) | In vivo Magnetic Resonance Imaging (MRI) | Facile imaging of ovarian xenograft tumors. | soricimed.comnih.gov |
Application of SOR-C13 in Exploring Calcium Signaling Pathways and Their Biological Consequences
Calcium ions (Ca²⁺) are ubiquitous second messengers that control a vast array of cellular processes. The TRPV6 channel is a highly selective entry point for calcium, and its activity is crucial for maintaining calcium homeostasis. nih.govcancer.gov By specifically blocking this channel, SOR-C13 provides an invaluable tool for exploring the downstream consequences of interrupting TRPV6-mediated calcium influx and for studying the broader landscape of calcium signaling. firstwordpharma.comsoricimed.com
The influx of calcium through TRPV6 is known to initiate a biochemical cascade that promotes cancer cell survival and growth. soricimed.comsoricimed.com One of the key pathways affected is the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription complex. cancer.govnih.gov By preventing the initial Ca²⁺ entry through TRPV6, SOR-C13 inhibits the activation of this complex. cancer.govnih.gov This, in turn, can lead to a decrease in calcium-dependent cancer cell proliferation and the induction of apoptosis (programmed cell death) in tumor cells that overexpress TRPV6. cancer.govsoricimed.com
Using SOR-C13, researchers can probe the link between TRPV6 activity and fundamental cancer hallmarks. For example, inhibiting the channel with SOR-C13 has been shown to reduce tumor proliferation rates, decrease metastasis, and weaken mechanisms that protect cancer cells from destruction. firstwordpharma.comsoricimed.com These findings help to elucidate how cancer cells remodel their calcium signaling machinery to thrive. nih.gov The ability of SOR-C13 to selectively perturb this specific calcium entry pathway allows for a more precise understanding of how Ca²⁺ signals originating from TRPV6 are integrated into the complex network that controls cell fate, proliferation, and migration. nih.gov
Q & A
Q. What is the molecular mechanism of SOR-C13 as a TRPV6 antagonist, and how does this relate to its potential anti-tumor activity?
SOR-C13 is a 13-mer peptide derived from the C-terminal region of soricidin, originally isolated from the saliva of the northern short-tailed shrew (Blarina brevicauda). It acts as a high-affinity TRPV6 calcium channel antagonist (IC50 = 14 nM) . TRPV6, a non-voltage-gated calcium channel, is overexpressed in epithelial cancers (e.g., breast, ovarian, pancreatic) and linked to tumor proliferation and metastasis. By inhibiting TRPV6-mediated calcium influx, SOR-C13 disrupts intracellular calcium homeostasis, potentially impairing cancer cell survival and growth . Preclinical studies in ovarian cancer xenograft models demonstrated dose-dependent tumor growth inhibition (42.8–55.5% at 400–800 mg/kg) .
Q. How was the safety and tolerability profile of SOR-C13 established in early-phase clinical trials?
A first-in-human Phase I trial (3+3 dose-escalation design) evaluated SOR-C13 in 23 patients with advanced epithelial cancers. Doses ranged from 1.375 to 6.2 mg/kg via 20- or 90-minute intravenous infusions. Common treatment-emergent adverse events (TEAEs) included hypocalcemia (54.5%), hypoalbuminemia (36.4%), and elevated transaminases (27.3%). Grade 3 TEAEs (e.g., urticaria, hypokalemia) were rare and manageable. No dose-limiting toxicities (DLTs) or drug-related deaths occurred. Calcium and vitamin D supplementation mitigated recurrent hypocalcemia .
Q. What methodologies are recommended for synthesizing and characterizing SOR-C13 to ensure experimental reproducibility?
SOR-C13 is synthesized via solid-phase peptide synthesis (SPPS) with a trifluoroacetate salt form. Critical quality control steps include:
- Purity assessment : Reverse-phase HPLC (>95% purity) .
- Mass confirmation : Time-of-flight mass spectrometry (observed M+H<sup>+</sup> = 1566.42) .
- Peptide content adjustment : Lyophilized powder contains 83.5% free-base peptide; concentrations must be adjusted for biological assays .
Advanced Research Questions
Q. How can researchers reconcile the mixed efficacy outcomes (stable disease vs. partial response) observed in SOR-C13 clinical trials?
In the Phase I trial, 54.5% of patients (12/22) achieved stable disease (SD) lasting 2.8–12.5 months, while one pancreatic cancer patient showed a 27% tumor reduction . This variability may stem from:
- Heterogeneous TRPV6 expression : Tumors with higher TRPV6 levels may respond better. Biomarker-driven patient stratification is recommended .
- Dosing limitations : The maximum tolerated dose (MTD) was not reached; higher doses or combinatorial regimens (e.g., with chemotherapy) may enhance efficacy .
- Tumor microenvironment factors : Calcium signaling's role in immune evasion warrants investigation .
Q. What pharmacokinetic (PK) parameters should guide dosing optimization for SOR-C13 in preclinical models?
Key PK data from 90-minute infusions include:
- Half-life : ~2–4 hours (dose-dependent).
- Clearance : 0.3–0.5 L/h/kg.
- Volume of distribution : 0.6–1.2 L/kg, suggesting limited tissue penetration . For in vivo studies, intermittent dosing (e.g., 3x/week) may maintain therapeutic levels, while prolonged infusions (90 vs. 20 minutes) reduce peak plasma concentrations and toxicity risks .
Q. How do preclinical findings on SOR-C13’s tumor uptake and retention inform clinical trial design?
Fluorescence imaging in ovarian cancer xenografts showed rapid tumor uptake (peak at 1 hour post-injection) and retention for ≥72 hours . This supports:
Q. What are the methodological challenges in assessing TRPV6 inhibition as a therapeutic strategy?
Challenges include:
- Off-target effects : TRPV6 shares homology with other TRP channels; specificity assays (e.g., calcium imaging in TRPV6-knockout cells) are essential .
- Compensatory mechanisms : Upregulation of alternative calcium channels (e.g., TRPV5) may limit efficacy. Dual inhibition strategies could be explored .
- Biomarker validation : Standardized assays for TRPV6 expression (e.g., immunohistochemistry, RNA-seq) are needed for patient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
